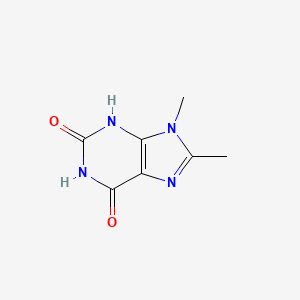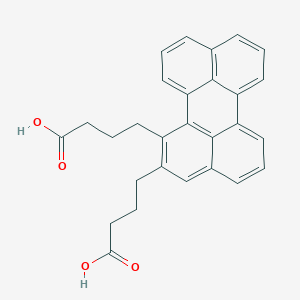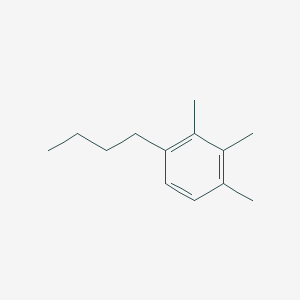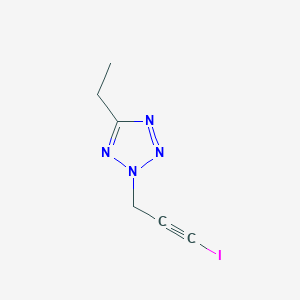
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with an ethyl group and an iodopropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Iodopropynyl Group: The iodopropynyl group can be introduced through a Sonogashira coupling reaction between an alkyne and an iodoalkane in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodopropynyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodopropynyl group can facilitate interactions with nucleophilic sites, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole: Similar structure with a methyl group instead of an ethyl group.
5-Ethyl-2-(3-bromoprop-2-yn-1-yl)-2H-tetrazole: Similar structure with a bromopropynyl group instead of an iodopropynyl group.
5-Ethyl-2-(3-chloroprop-2-yn-1-yl)-2H-tetrazole: Similar structure with a chloropropynyl group instead of an iodopropynyl group.
Uniqueness
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole is unique due to the presence of the iodopropynyl group, which can undergo specific reactions such as Sonogashira coupling, making it a valuable intermediate in organic synthesis. The combination of the ethyl group and the iodopropynyl group also provides distinct electronic and steric properties that can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
92712-03-3 |
|---|---|
Molecular Formula |
C6H7IN4 |
Molecular Weight |
262.05 g/mol |
IUPAC Name |
5-ethyl-2-(3-iodoprop-2-ynyl)tetrazole |
InChI |
InChI=1S/C6H7IN4/c1-2-6-8-10-11(9-6)5-3-4-7/h2,5H2,1H3 |
InChI Key |
HDBWCSXOPZIRBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(N=N1)CC#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



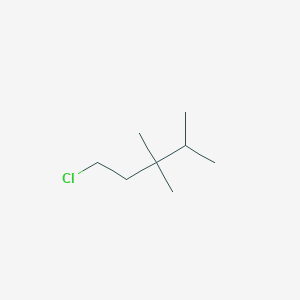
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)

![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
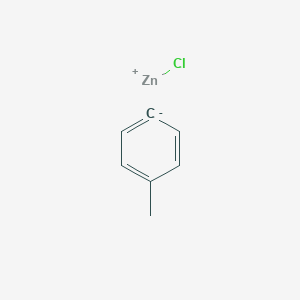

![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)


